Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate

Description

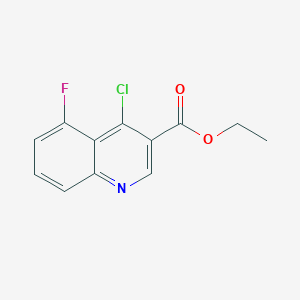

Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a chloro substituent at position 4, a fluoro substituent at position 5, and an ethoxycarbonyl group at position 3 of the quinoline ring.

Properties

CAS No. |

655236-30-9 |

|---|---|

Molecular Formula |

C12H9ClFNO2 |

Molecular Weight |

253.65 g/mol |

IUPAC Name |

ethyl 4-chloro-5-fluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)7-6-15-9-5-3-4-8(14)10(9)11(7)13/h3-6H,2H2,1H3 |

InChI Key |

WUARCRVHOVVTFY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC=C(C2=C1Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with ethyl 2-fluoroacetoacetate in the presence of a base, followed by cyclization to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products:

Nucleophilic Substitution: Formation of substituted quinolines.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinolines.

Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the quinoline ring, which is a common motif in many bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The quinoline scaffold allows diverse substitutions that modulate reactivity, solubility, and biological activity. Key analogs and their substituent patterns are summarized below:

Table 1: Structural Comparison of Ethyl 4-Chloro-5-Fluoroquinoline-3-Carboxylate with Analogs

Electronic and Steric Impacts

- Chloro vs. Fluoro: Chlorine at position 4 provides strong electron-withdrawing effects, stabilizing the quinoline ring.

- Nitro vs. Halogen: The nitro group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate increases reactivity but may reduce metabolic stability compared to halogenated analogs .

- Bromine Substitution: Bromine at position 6 or 7 (e.g., Ethyl 6-bromo-4-chloroquinoline-3-carboxylate) introduces steric hindrance, which could limit interaction with enzymes or receptors .

Solubility and Spectral Data

While direct solubility data for this compound is unavailable, analogs like Ethyl (4R,5R)-5-(5-fluoro-1H-indol-3-yl)-... show solubility in chloroform (25 mg/mL) . Spectral characterization for quinoline derivatives typically includes:

Biological Activity

Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its significant biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structural features, which include a chloro group at the 4-position and a fluoro group at the 5-position of the quinoline ring. These modifications enhance its reactivity and biological efficacy, making it a valuable candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of halogen atoms (chlorine and fluorine) in its structure contributes to its enhanced biological activity. The quinoline core structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in bacterial survival.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA synthesis. This occurs through the targeting of two essential enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively disrupts bacterial growth and leads to cell death:

- Inhibition of DNA Gyrase : Primarily targets Gram-negative bacteria.

- Inhibition of Topoisomerase IV : Primarily targets Gram-positive bacteria.

This dual-targeting mechanism allows this compound to exhibit broad-spectrum antibacterial properties, making it effective against various strains, including those resistant to conventional antibiotics .

Antibacterial Efficacy

This compound has shown significant antibacterial activity in various studies. Below is a summary table highlighting its Minimum Inhibitory Concentration (MIC) against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 2.0 | |

| Staphylococcus aureus | 1.0 | |

| Mycobacterium tuberculosis | 0.5 | |

| Pseudomonas aeruginosa | 4.0 |

These results indicate that this compound is particularly potent against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential utility in treating infections caused by these pathogens.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study conducted by researchers focused on the synthesis and evaluation of various quinoline derivatives, including this compound. The findings demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its effectiveness against antibiotic-resistant strains. -

In Vivo Studies :

In vivo experiments involving animal models have shown that treatment with this compound resulted in significant reductions in bacterial load, particularly in cases of systemic infections caused by resistant strains . These studies provide a strong foundation for further clinical evaluations.

Potential Applications

Given its promising antibacterial properties, this compound may have several applications in medicinal chemistry:

- Development of New Antibiotics : As antibiotic resistance becomes an increasing concern, compounds like this compound could serve as lead compounds for developing new therapeutic agents.

- Combination Therapies : Its effectiveness against resistant strains suggests potential for use in combination therapies with existing antibiotics to enhance efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Multicomponent Reactions : Utilize cyclohexanedione derivatives, substituted benzaldehydes, and ethyl acetoacetate under reflux in ethanol, catalyzed by ammonium acetate. Monitor reaction progression via TLC or HPLC.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Optimization : Adjust stoichiometry, temperature, and catalyst loading based on analogs like Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate, where yields improved with controlled anhydrous conditions .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Spectroscopy :

- NMR : Assign peaks using - and -NMR to confirm substitution patterns (e.g., fluorine and chlorine positions). Compare with spectral libraries for quinoline derivatives .

- Mass Spectrometry : Use LC-MS (ESI+) to verify molecular ion peaks and fragmentation patterns.

- Crystallography :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Solve structures using SHELXS-97 for phase determination and SHELXL-97 for refinement .

- Visualization : Generate ORTEP diagrams with ORTEP-3 to analyze molecular geometry and packing .

Advanced Research Questions

Q. How can data contradictions in X-ray diffraction studies (e.g., bond length discrepancies) be resolved?

- Validation Tools :

- Use PLATON to check for missed symmetry, twinning, or disorder. Cross-validate with CIF files and the IUCr CheckCIF service to identify outliers in bond lengths/angles .

- Apply Hirshfeld Surface Analysis to assess intermolecular interactions and confirm steric/electronic effects on bond distortions .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystal structures of halogenated quinolines?

- Graph Set Analysis :

- Classify hydrogen bonds (e.g., , ) using Graph Set Theory to identify motifs (e.g., rings).

- Compare with functionalized analogs (e.g., Ethyl 4-chloro-2′-fluoro-3-hydroxybiphenyl-2-carboxylate) to map donor/acceptor trends influenced by halogen substitution .

Q. How can computational methods complement experimental data in validating polymorphic forms?

- Density Functional Theory (DFT) :

- Optimize molecular geometry at the B3LYP/6-31G(d,p) level and calculate theoretical XRD patterns. Compare with experimental SCXRD data to confirm polymorph identity.

- Use Hirshfeld Atom Refinement (HAR) to resolve ambiguities in hydrogen atom positions .

Q. What pharmacological insights can be inferred from structural analogs of this compound?

- Structure-Activity Relationships (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.